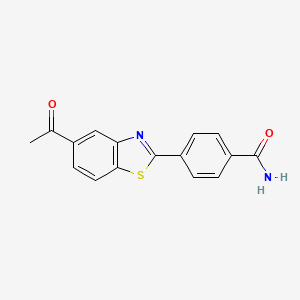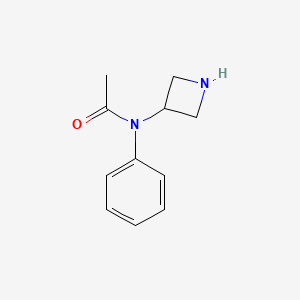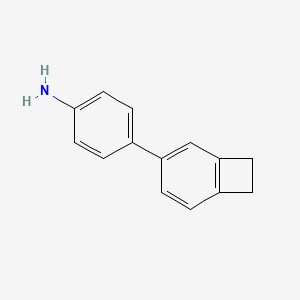![molecular formula C22H24NP B13807312 [Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine](/img/structure/B13807312.png)
[Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine is a tertiary phosphine compound with the molecular formula C22H24NP and a molecular weight of 333.41 g/mol . This compound is known for its unique structure, which includes an ethyl group, a phenylethyl group, and two phenyl groups attached to a phosphorus atom. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine typically involves the reaction of chlorophosphines with Grignard reagents . The process begins with the preparation of the Grignard reagent, which is then reacted with the corresponding chlorophosphine to form the desired phosphine compound. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of tertiary phosphines, including this compound, follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
[Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, where the ethyl or phenylethyl groups are replaced by other substituents.
Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products have diverse applications in catalysis and material science.
科学的研究の応用
[Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of [Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal center.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.
Diphenylphosphine: Contains two phenyl groups and is used in similar applications.
Ethylphosphine: A simpler phosphine with an ethyl group.
Uniqueness
[Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine is unique due to its chiral center and the presence of both ethyl and phenylethyl groups. This structural diversity allows for greater flexibility in its applications and the formation of more complex and selective metal-ligand interactions .
特性
分子式 |
C22H24NP |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
(1S)-N-diphenylphosphanyl-N-ethyl-1-phenylethanamine |
InChI |
InChI=1S/C22H24NP/c1-3-23(19(2)20-13-7-4-8-14-20)24(21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19H,3H2,1-2H3/t19-/m0/s1 |
InChIキー |
RFZQRSJJXVNEJW-IBGZPJMESA-N |
異性体SMILES |
CCN([C@@H](C)C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CCN(C(C)C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


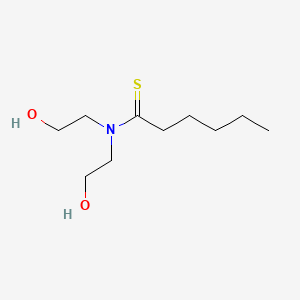
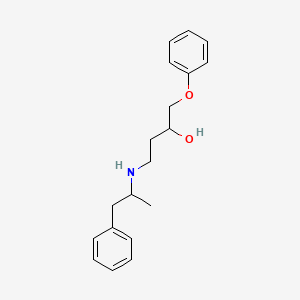
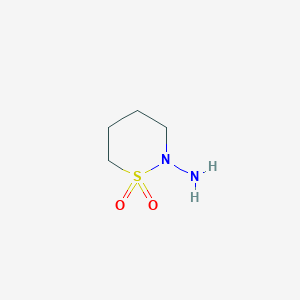
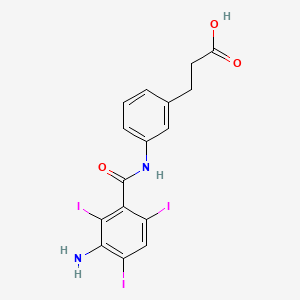
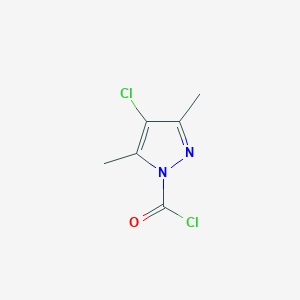
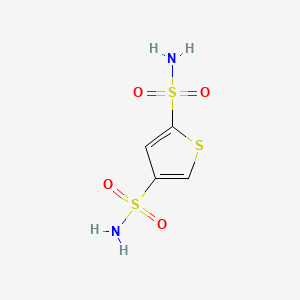
![Acetamide,2-cyano-2-[(dicyanomethylene)amino]-](/img/structure/B13807271.png)
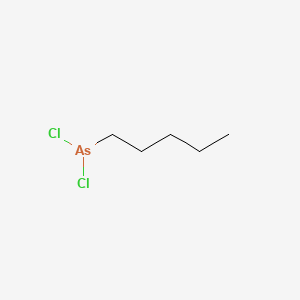

![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1-(2,3-dimethylphenyl)-6-(ethylamino)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13807280.png)
